3,4-Bis(chloromethyl)-2,5-dimethylthiophene 3,4-Bis(chloromethyl)-2,5-dimethylthiophene
Brand Name: Vulcanchem
CAS No.: 5368-70-7
VCID: VC21319502
InChI: InChI=1S/C8H10Cl2S/c1-5-7(3-9)8(4-10)6(2)11-5/h3-4H2,1-2H3
SMILES: CC1=C(C(=C(S1)C)CCl)CCl
Molecular Formula: C8H10Cl2S
Molecular Weight: 209.14 g/mol

3,4-Bis(chloromethyl)-2,5-dimethylthiophene

CAS No.: 5368-70-7

Cat. No.: VC21319502

Molecular Formula: C8H10Cl2S

Molecular Weight: 209.14 g/mol

* For research use only. Not for human or veterinary use.

3,4-Bis(chloromethyl)-2,5-dimethylthiophene - 5368-70-7

Specification

CAS No. 5368-70-7
Molecular Formula C8H10Cl2S
Molecular Weight 209.14 g/mol
IUPAC Name 3,4-bis(chloromethyl)-2,5-dimethylthiophene
Standard InChI InChI=1S/C8H10Cl2S/c1-5-7(3-9)8(4-10)6(2)11-5/h3-4H2,1-2H3
Standard InChI Key UOAVLAVHDBWBGV-UHFFFAOYSA-N
SMILES CC1=C(C(=C(S1)C)CCl)CCl
Canonical SMILES CC1=C(C(=C(S1)C)CCl)CCl

Introduction

Chemical Identity and Basic Properties

3,4-Bis(chloromethyl)-2,5-dimethylthiophene is an organosulfur compound characterized by a thiophene ring with specific functional group substitutions. The thiophene core provides aromaticity while the chloromethyl groups serve as reactive sites for further transformations. This compound has been studied extensively for its utility as a synthetic intermediate and potential applications in materials science.

Identification and Nomenclature

The compound is formally identified by the IUPAC name 3,4-bis(chloromethyl)-2,5-dimethylthiophene. It is registered with the Chemical Abstracts Service (CAS) under the number 5368-70-7 . Additional identifiers include PubChem CID 288399 and synonyms such as NSC149595 and SCHEMBL1856682 . These standardized identifiers facilitate consistent reference to this compound across scientific literature and chemical databases.

Physical Properties

Understanding the physical properties of 3,4-bis(chloromethyl)-2,5-dimethylthiophene is crucial for its handling, storage, and application in various chemical processes. The compound exists as a solid at room temperature with specific physical characteristics as detailed in Table 1.

Table 1: Physical Properties of 3,4-Bis(chloromethyl)-2,5-dimethylthiophene

PropertyValueSource
Molecular FormulaC₈H₁₀Cl₂S
Molecular Weight209.14 g/mol
Density1.253 g/cm³
Boiling Point283.9°C at 760 mmHg
Flash Point165.9°C
Melting Point75.5-77°C
Physical StateSolid
LogP3.84250
Index of Refraction1.558

These physical properties influence the compound's behavior in chemical reactions, purification processes, and potential applications in various fields of chemistry and materials science.

Structural Characteristics

The structure of 3,4-bis(chloromethyl)-2,5-dimethylthiophene is central to understanding its chemical behavior and reactivity patterns. This section examines the compound's molecular structure and the implications for its chemical properties.

Molecular Structure

3,4-Bis(chloromethyl)-2,5-dimethylthiophene features a five-membered thiophene ring with a sulfur atom as part of the ring structure. The compound has two chloromethyl (-CH₂Cl) groups at positions 3 and 4, and methyl (-CH₃) groups at positions 2 and 5 . This arrangement creates a symmetrical molecule with distinct reactive sites.

Structural Analysis and Spectroscopic Data

The structure of 3,4-bis(chloromethyl)-2,5-dimethylthiophene has been confirmed through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the hydrogen environments in the molecule, while Infrared (IR) spectroscopy reveals characteristic functional group absorptions.

The compound's structure has been further validated through X-ray crystallography, with crystal structure data available under CCDC Number 1000045 . This three-dimensional structural information provides precise details about bond lengths, angles, and the spatial arrangement of atoms within the molecule, contributing to a comprehensive understanding of its structure-property relationships.

Synthesis and Preparation Methods

The synthesis of 3,4-bis(chloromethyl)-2,5-dimethylthiophene typically involves a series of carefully controlled chemical reactions. Various synthetic routes have been developed to prepare this compound efficiently and with high purity.

Laboratory Synthesis

The most common synthetic approach involves the chloromethylation of 2,5-dimethylthiophene. This process typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through an electrophilic substitution mechanism, where the chloromethyl groups are introduced at the 3 and 4 positions of the thiophene ring.

The general reaction can be represented as:

2,5-dimethylthiophene + 2 CH₂O + 2 HCl → 3,4-bis(chloromethyl)-2,5-dimethylthiophene + 2 H₂O

The reaction conditions must be carefully controlled to ensure selectivity for the 3,4-positions and to prevent over-chloromethylation. Variables such as temperature, reaction time, and catalyst concentration can significantly influence the yield and purity of the final product.

Industrial Production Methods

For industrial-scale production, the synthesis of 3,4-bis(chloromethyl)-2,5-dimethylthiophene may employ continuous flow reactors instead of batch processes. This approach offers advantages in terms of reaction control, safety, and scalability. Additionally, purification steps such as distillation or recrystallization are commonly employed to obtain the desired product with high purity for commercial applications.

Industrial methods often focus on optimizing reaction conditions to maximize yield while minimizing waste generation. The use of environmentally friendly catalysts and solvents is increasingly emphasized to reduce the environmental impact of the production process.

Chemical Reactivity

The reactivity of 3,4-bis(chloromethyl)-2,5-dimethylthiophene is largely determined by the presence of the chloromethyl groups, which serve as reactive sites for various chemical transformations. Understanding these reaction patterns is essential for utilizing this compound effectively in organic synthesis and materials development.

Types of Reactions

3,4-Bis(chloromethyl)-2,5-dimethylthiophene undergoes several types of chemical reactions due to its distinctive functional groups:

Nucleophilic Substitution Reactions

The chloromethyl groups readily participate in nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides. These reactions lead to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, making the compound a valuable building block for the synthesis of more complex structures.

Oxidation Reactions

The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups. These transformations expand the range of derivatives that can be synthesized from 3,4-bis(chloromethyl)-2,5-dimethylthiophene.

Reduction Reactions

Reduction reactions can convert the chloromethyl groups to methyl groups or other alkyl groups. This process alters the reactivity profile of the compound and provides access to additional structural variations.

Common Reagents and Conditions

Various reagents and reaction conditions are employed for the chemical transformations of 3,4-bis(chloromethyl)-2,5-dimethylthiophene:

For nucleophilic substitution reactions, reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. These reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Oxidizing agents such as potassium permanganate or chromium trioxide can be utilized for oxidation reactions under appropriate acidic or basic conditions. The choice of oxidizing agent and reaction conditions determines the nature of the oxidized products.

For reduction reactions, reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed in solvents such as diethyl ether or tetrahydrofuran (THF). These reactions must be carefully controlled to achieve selective reduction of the desired functional groups.

Applications in Scientific Research and Industry

3,4-Bis(chloromethyl)-2,5-dimethylthiophene has found applications in various fields of scientific research and industrial processes due to its versatile reactivity and structural features.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis for the preparation of more complex molecules. Its bifunctional nature, with two reactive chloromethyl groups, allows for the construction of diverse molecular architectures. This makes it particularly useful in the synthesis of compounds with potential applications in pharmaceuticals and agrochemicals.

Materials Science

In materials science, 3,4-bis(chloromethyl)-2,5-dimethylthiophene is employed in the development of advanced materials such as conductive polymers and organic semiconductors. The thiophene core provides excellent electronic properties, while the functional groups allow for polymerization or incorporation into larger molecular systems.

Medicinal Chemistry

Comparison with Similar Compounds

To better understand the unique properties and applications of 3,4-bis(chloromethyl)-2,5-dimethylthiophene, it is valuable to compare it with structurally similar compounds. This comparison highlights the specific features that distinguish this compound and influence its chemical behavior.

Structural Analogs

Several compounds share structural similarities with 3,4-bis(chloromethyl)-2,5-dimethylthiophene but differ in key aspects:

3,4-Bis(bromomethyl)-2,5-dimethylthiophene

This analog contains bromine atoms instead of chlorine in the methyl substituents. Due to the higher reactivity of carbon-bromine bonds compared to carbon-chlorine bonds, this compound typically exhibits enhanced reactivity in nucleophilic substitution reactions.

3-(Chloromethyl)-2,5-dimethylthiophene

This related compound possesses only one chloromethyl group at the 3-position, resulting in asymmetric reactivity compared to the bis-substituted analog. The presence of a single reactive site leads to different synthetic applications and reaction outcomes.

3,4-Bis(chloromethyl)-2,5-dimethylselenophene

In this analog, the sulfur atom in the heterocyclic ring is replaced by selenium, which modifies the electronic properties of the ring system and consequently affects its reactivity patterns.

Unique Features

3,4-Bis(chloromethyl)-2,5-dimethylthiophene possesses several distinctive features that contribute to its utility in chemical synthesis and materials applications:

The combination of two chloromethyl groups and two methyl groups on a thiophene ring creates a balanced profile of reactivity and stability. The chloromethyl groups serve as reactive sites for further functionalization, while the methyl groups contribute to the electronic properties of the thiophene system.

The symmetrical arrangement of substituents around the thiophene ring can be advantageous in certain applications, particularly in materials science where regular structural patterns are often desirable.

Research Findings and Biological Activity

Scientific research on 3,4-bis(chloromethyl)-2,5-dimethylthiophene has revealed interesting findings regarding its potential biological activities and applications in medicinal chemistry.

Antimicrobial Properties

Studies have investigated the antimicrobial properties of thiophene derivatives, including those related to 3,4-bis(chloromethyl)-2,5-dimethylthiophene. The presence of chloromethyl groups, which can react with biological nucleophiles, may contribute to their potential antimicrobial activity. Research in this area continues to explore the structure-activity relationships and mechanisms of action.

Research Applications

The compound has been cited in various research papers and patents, indicating its utility in scientific research . For example, it has been mentioned in patents related to pharmaceutical applications (US2003/166668 A1) and in research articles discussing organic synthesis (Journal of Organic Chemistry, 1991, vol. 56, #8, p. 2837-2845) . These citations highlight the compound's versatility and ongoing relevance in chemical research.

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